molecular formula C19H13FN4O3S B2774159 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1173064-30-6

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2774159
CAS RN: 1173064-30-6
M. Wt: 396.4
InChI Key: FTVBBIFOKPODQH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorobenzothiazole, a methylpyrazole, and a benzo[d][1,3]dioxole carboxamide. These groups are common in many biologically active compounds . For instance, thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research on structurally related benzothiazole and pyrazole derivatives has shown promising antibacterial and antimicrobial activities. For example, analogs involving benzothiazolyl substituted pyrazol-5-ones have been synthesized and demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects at the concentrations tested. This suggests potential applications of related compounds in developing new antibacterial agents (Palkar et al., 2017).

Antitumor Activities

Several benzothiazole derivatives have been synthesized and evaluated for their in vitro biological properties, revealing potent cytotoxic effects on various cancer cell lines, including breast cancer cells. These findings indicate the potential of such compounds for further exploration as antitumor agents (Hutchinson et al., 2001).

Antiviral Activities

Novel benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and tested for anti-influenza A virus activity, showing significant antiviral activities against the H5N1 subtype. This suggests the potential utility of similar compounds in antiviral drug development (Hebishy et al., 2020).

Synthetic Methodologies

Research into the synthesis of fluorine-containing pyrazoles and benzothiazoles has led to the development of novel synthetic methodologies that could be applicable to a wide range of compounds for medicinal chemistry and drug discovery efforts. For instance, the synthesis of 3-amino-4-fluoropyrazoles presents a strategy for creating fluorinated pyrazoles with potential for further functionalization, highlighting the versatility of such compounds in chemical synthesis (Surmont et al., 2011).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent inhibition againstM. tuberculosis

Mode of Action

The exact mode of action of this compound is currently unknown. Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with key proteins or enzymes involved in the survival and replication of M. tuberculosis

Biochemical Pathways

tuberculosis .

Result of Action

tuberculosis, suggesting that this compound may lead to the death of these bacteria .

properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O3S/c1-10-7-16(21-18(25)11-5-6-13-14(8-11)27-9-26-13)24(23-10)19-22-17-12(20)3-2-4-15(17)28-19/h2-8H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVBBIFOKPODQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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